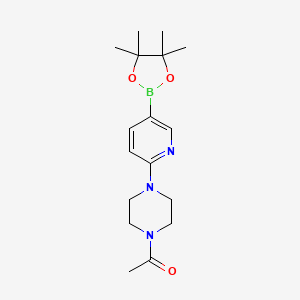
1-(4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanone
説明
1-(4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanone, also known by its chemical formula C15H23BN2O3, is a synthetic organic compound. It belongs to the class of boronic acid derivatives and exhibits interesting properties due to its unique structural features. Let’s delve into various aspects of this compound.
Synthesis Analysis
The synthesis of 1-(4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanone involves several steps. While the exact synthetic route may vary, it typically includes boronation of a pyridine ring, followed by piperazine functionalization. Researchers have explored various methods to achieve high yields and purity. Notably, the compound’s boron-containing moiety plays a crucial role in its reactivity and applications.
Molecular Structure Analysis
The molecular structure of 1-(4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanone consists of a pyridine ring with a tetramethylboron substituent at one position and a piperazine ring attached to the other end. The presence of boron enhances its stability and allows for versatile chemical modifications. The compound’s three-dimensional arrangement influences its interactions with biological targets.
Chemical Reactions Analysis
1-(4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanone participates in various chemical reactions. Notably, its boron atom can undergo Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of diverse derivatives. Researchers have explored its reactivity in medicinal chemistry, materials science, and catalysis.
Physical And Chemical Properties Analysis
1-(4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanone exhibits the following properties:
- Molecular Weight : 290.17 g/mol
- Melting Point : Varies based on crystalline form
- Solubility : Soluble in organic solvents (e.g., DMSO, DMF)
- Stability : Stable under ambient conditions
科学的研究の応用
-
- Application: This compound can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
- Method: The reaction typically involves the use of a palladium catalyst, which facilitates the borylation process .
- Results: The result is the formation of pinacol benzyl boronate, a useful intermediate in organic synthesis .
-
Hydroboration of Alkynes and Alkenes
- Application: This compound can be used for the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
- Method: The reaction typically involves the use of transition metal catalysts, which facilitate the hydroboration process .
- Results: The result is the formation of boron-containing organic compounds, which are useful intermediates in organic synthesis .
-
- Application: This compound can be used for coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .
- Method: The reaction typically involves the use of a copper catalyst, which facilitates the coupling process .
- Results: The result is the formation of aryl boronates, which are useful intermediates in organic synthesis .
-
Asymmetric Hydroboration of 1,3-Enynes
- Application: This compound can be used for asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .
- Method: The reaction typically involves the use of a chiral catalyst, which facilitates the asymmetric hydroboration process .
- Results: The result is the formation of chiral allenyl boronates, which are useful intermediates in organic synthesis .
-
- Application: 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used as a reagent to borylate arenes .
- Method: The reaction typically involves the use of a transition metal catalyst, which facilitates the borylation process .
- Results: The result is the formation of boron-containing arenes, which are useful intermediates in organic synthesis .
-
Preparation of Fluorenylborolane
- Application: 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used to prepare fluorenylborolane .
- Method: The reaction typically involves the use of a transition metal catalyst, which facilitates the preparation of fluorenylborolane .
- Results: The result is the formation of fluorenylborolane, which is a useful intermediate in organic synthesis .
-
Synthesis of Conjugated Copolymers
- Application: This compound can be used in the synthesis of intermediates for generating conjugated copolymers .
- Method: The specific method would depend on the type of copolymer being synthesized .
- Results: The result is the formation of conjugated copolymers, which have applications in organic electronics .
-
Stability Study of Boronate Esters
- Application: This compound can be used as a model compound in the study of the stability of boronate esters in different alcohols using the LCMS technique .
- Method: The specific method would involve the use of liquid chromatography-mass spectrometry (LCMS) technique .
- Results: The results would provide insights into the stability of boronate esters in different alcohols .
-
Palladium-Catalyzed Methylation of Heteroaryl Boronate Esters
- Application: This compound can be used as a substrate in the study of palladium-catalyzed methylation of heteroaryl boronate esters using iodomethane .
- Method: The reaction typically involves the use of a palladium catalyst and iodomethane .
- Results: The result is the formation of methylated heteroaryl boronate esters .
-
- Application: This compound can be used in the synthesis of 9,9-Dioctyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)dibenzosilole .
- Method: The specific method would depend on the conditions of the reaction .
- Results: The result is the formation of 9,9-Dioctyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)dibenzosilole .
Safety And Hazards
While no specific safety hazards are associated with this compound, standard laboratory precautions should be followed during handling and synthesis. Researchers must consider potential toxicity, flammability, and environmental impact.
将来の方向性
1-(4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanone holds promise in drug discovery, materials science, and catalysis. Future research should explore its biological activity, optimize synthetic routes, and investigate its applications in diverse fields.
特性
IUPAC Name |
1-[4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BN3O3/c1-13(22)20-8-10-21(11-9-20)15-7-6-14(12-19-15)18-23-16(2,3)17(4,5)24-18/h6-7,12H,8-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFCDPMIZSSWDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656449 | |
| Record name | 1-{4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazin-1-yl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazin-1-yl)ethanone | |
CAS RN |
1073372-01-6 | |
| Record name | 1-{4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazin-1-yl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1073372-01-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



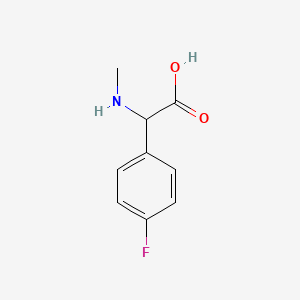
![N-[(Naphthalen-1-yl)methyl]oxan-4-amine](/img/structure/B1461575.png)
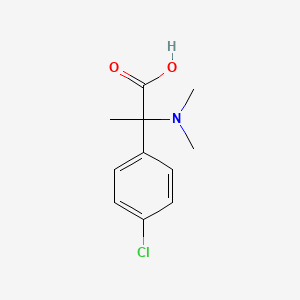
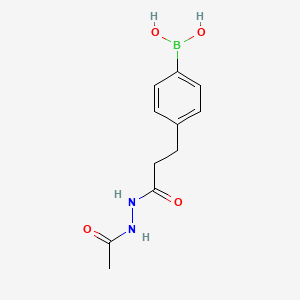
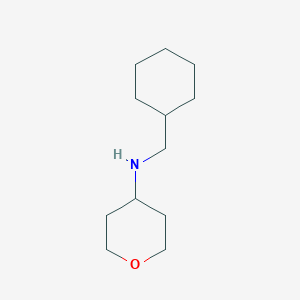
![2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine](/img/structure/B1461583.png)
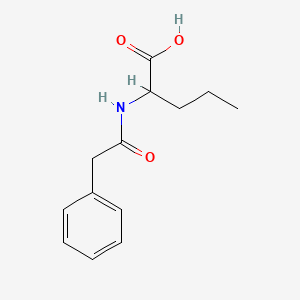
![N-methyl-1-[3-(2-thienyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B1461585.png)
![N-[(3-methoxyphenyl)methyl]oxan-4-amine](/img/structure/B1461588.png)
![N-[(2,4,6-trimethylphenyl)methyl]oxan-4-amine](/img/structure/B1461590.png)
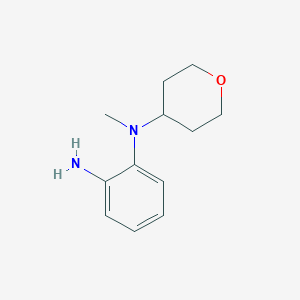
![{1-[(Thiophen-3-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1461592.png)
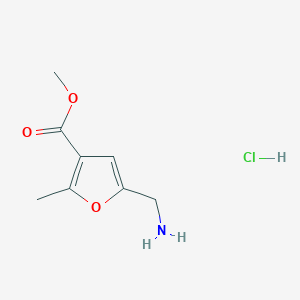
![1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-1H-indole](/img/structure/B1461595.png)